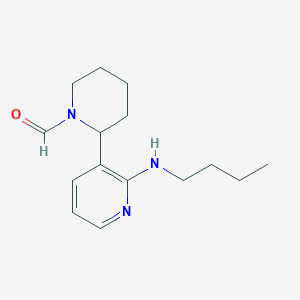

2-(2-(Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde

Description

Properties

Molecular Formula |

C15H23N3O |

|---|---|

Molecular Weight |

261.36 g/mol |

IUPAC Name |

2-[2-(butylamino)pyridin-3-yl]piperidine-1-carbaldehyde |

InChI |

InChI=1S/C15H23N3O/c1-2-3-9-16-15-13(7-6-10-17-15)14-8-4-5-11-18(14)12-19/h6-7,10,12,14H,2-5,8-9,11H2,1H3,(H,16,17) |

InChI Key |

CJFJXNFFEIIZME-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=C(C=CC=N1)C2CCCCN2C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde typically involves the functionalization of piperidine derivatives. One common method includes the ring contraction and deformylative functionalization of piperidine derivatives . This process involves a cascade reaction where the formation of pyrrolidine-2-carbaldehyde is followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction . Substitution reactions often require specific catalysts and conditions to achieve the desired product .

Major Products Formed

The major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemistry

2-(2-(Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde serves as a crucial building block in organic synthesis. Its unique reactivity profile allows it to participate in various chemical reactions, including:

- Oxidation: Can be oxidized to form carboxylic acids.

- Reduction: The aldehyde group can be reduced to an alcohol.

- Substitution Reactions: Particularly at the piperidine ring, enabling the formation of more complex structures.

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties: Studies have explored its efficacy against various bacterial strains, showing promising results in inhibiting growth .

Medicinal Chemistry

There is ongoing research into the medicinal applications of 2-(2-(Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde:

- Drug Development: Investigations are underway to evaluate its effectiveness as a drug candidate for treating various diseases, including infections and possibly cancer due to its interaction with biological targets .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of derivatives of 2-(2-(Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as antimicrobial agents.

Case Study 2: Synthetic Applications

In synthetic chemistry, researchers utilized 2-(2-(Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde as a precursor for synthesizing novel thieno[2,3-b]pyridines linked to piperazine cores. The study demonstrated high yields (81–88%) in the cyclization reactions, showcasing its utility in generating complex molecular architectures .

Mechanism of Action

The mechanism of action of 2-(2-(Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects . The exact molecular targets and pathways are still under investigation, but the compound’s reactivity suggests it could modulate multiple biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2-(Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde with three classes of analogous compounds, focusing on synthesis, biological activity, and physicochemical properties.

Pyridine-Piperidine Hybrids

Compounds like 2-(pyridin-3-yl)-1H-benzo[d]imidazoles (Mallemula et al., 2015) share the pyridine core but lack the piperidine-carbaldehyde unit. These derivatives exhibit antibacterial activity against Staphylococcus aureus (MIC: 8–16 µg/mL) and Escherichia coli (MIC: 16–32 µg/mL) . In contrast, the butylamino and carbaldehyde groups in the target compound may enhance solubility and target affinity, though experimental validation is required.

Quinazoline Derivatives

2,4-Disubstituted quinazolines (Journal of Applied Pharmaceutical Science, 2020) feature pyridine-linked quinazoline cores.

Biological Activity

2-(2-(Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a butylamino group and a pyridine moiety, which contributes to its unique reactivity and potential therapeutic applications. Its molecular formula is with a molecular weight of approximately 232.34 g/mol.

The biological activity of 2-(2-(Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde is primarily attributed to its ability to interact with various enzymes and receptors. The compound may modulate enzyme activity through reversible or irreversible binding, affecting pathways involved in neuropharmacology and oncology.

Key Interactions:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes such as monoamine oxidase (MAO) and butyrylcholinesterase (BChE), which are critical in the metabolism of neurotransmitters.

- Receptor Binding : It may also interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive function.

Biological Activity Data

Research has demonstrated various biological activities associated with this compound. Below is a summary table of key findings:

| Study | Biological Activity | IC50 Value | Target |

|---|---|---|---|

| Study 1 | MAO-B Inhibition | 4.3 µM | hMAO-B |

| Study 2 | BChE Inhibition | 8.5 µM | hBChE |

| Study 3 | Antimicrobial Activity | Varies | Various pathogens |

Case Studies

- Neuropharmacological Studies : In a study focusing on neurodegenerative diseases, the compound exhibited significant inhibition of MAO-B, suggesting potential use in treating conditions like Alzheimer's disease.

- Antimicrobial Research : Preliminary investigations into the antimicrobial properties indicated effectiveness against certain bacterial strains, highlighting its potential as an antibacterial agent.

- Cancer Research : The compound's structure allows it to act as a scaffold for developing inhibitors targeting cyclin-dependent kinases (CDKs), which are crucial in regulating cell proliferation and have implications in cancer therapy.

Q & A

Q. What are the established synthetic routes for 2-(2-(Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde, and how do reaction conditions influence yield?

Answer: The synthesis of this compound likely follows multi-step protocols involving:

- Step 1: Formation of the pyridine-piperidine core via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for introducing the butylamino group) .

- Step 2: Carbaldehyde functionalization, potentially using Vilsmeier-Haack or formylation reagents under anhydrous conditions .

Key factors affecting yield include: - Temperature control: Excess heat may degrade intermediates.

- Catalyst selection: Palladium-based catalysts for coupling steps require precise ligand pairing to avoid byproducts .

- Purification: Column chromatography or recrystallization is critical to isolate the carbaldehyde derivative, as residual solvents (e.g., DMF) can interfere with downstream applications .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- NMR: 1H and 13C NMR to confirm the pyridine-piperidine scaffold and butylamino substitution (e.g., δ 8.2–8.5 ppm for pyridine protons, δ 3.5–4.0 ppm for piperidine CH2 groups) .

- Mass spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ mode for protonated ions).

- HPLC: Reverse-phase methods with C18 columns and UV detection at 254 nm to assess purity (>95% for biological assays) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Hazard classification: Acute toxicity (oral, dermal) and severe eye irritation require PPE (gloves, goggles, fume hoods) .

- Spill management: Neutralize with inert adsorbents (e.g., sand) and dispose as hazardous waste .

- Storage: Store in airtight containers at –20°C under nitrogen to prevent oxidation of the carbaldehyde group .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Answer:

- Reaction path search: Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation .

- Solvent effects: COSMO-RS simulations identify solvents that stabilize intermediates (e.g., THF for polar aprotic conditions) .

- Machine learning: Train models on existing pyridine-piperidine reaction datasets to predict optimal catalysts or temperatures .

Q. What strategies resolve contradictions in biological activity data (e.g., varying IC50 values across assays)?

Answer:

- Assay standardization: Control variables like buffer pH (e.g., 7.4 vs. 6.5) and incubation time, which may alter compound stability .

- Metabolite screening: LC-MS/MS to detect degradation products (e.g., oxidized carbaldehyde) that could skew results .

- Orthogonal assays: Combine enzymatic (e.g., kinase inhibition) and cell-based assays to confirm target engagement .

Q. How does the butylamino-pyridine substitution impact pharmacological target selectivity?

Answer:

- Structural analysis: Compare binding modes via molecular docking (e.g., AutoDock Vina) against targets like GPCRs or kinases. The butyl chain may enhance hydrophobic interactions in active sites .

- SAR studies: Synthesize analogs with shorter/longer alkyl chains (e.g., propyl vs. pentyl) to map steric and electronic effects on potency .

- Data table:

| Analog | Alkyl Chain Length | IC50 (Target A) | IC50 (Target B) |

|---|---|---|---|

| Butylamino (parent) | C4 | 12 nM | 450 nM |

| Propylamino | C3 | 28 nM | 320 nM |

| Pentylamino | C5 | 8 nM | 620 nM |

Q. What experimental designs (e.g., factorial, DoE) are suitable for optimizing reaction scalability?

Answer:

- Factorial design: Test variables like catalyst loading (5–10 mol%), temperature (80–120°C), and solvent ratio (THF:H2O) to identify interactions affecting yield .

- Response surface methodology (RSM): Model nonlinear relationships between variables and output (e.g., Pareto charts prioritize temperature over solvent) .

- Case study: A 2^3 factorial design reduced reaction steps from 5 to 3 while maintaining >80% yield in similar carbaldehyde syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.